5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Chemical Synthesis Procurement

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177336-92-3) features a 5-(4-ethylbenzyl) substituent that imparts distinct lipophilicity (predicted LogP ~3.09) versus methyl or unsubstituted benzyl analogs—a critical differentiator for SAR-driven medicinal chemistry. The 2-amino group and oxadiazole N/O atoms enable transition metal coordination, while ≥95% purity supports use as an analytical reference standard. Supplied as a characterized solid, this building block ensures batch-to-batch reproducibility for synthesis, assay development, and ligand screening programs.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1177336-92-3
Cat. No. B1439434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine
CAS1177336-92-3
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=NN=C(O2)N
InChIInChI=1S/C11H13N3O/c1-2-8-3-5-9(6-4-8)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14)
InChIKeyHVPQGHLNUROCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177336-92-3): Properties, Procurement, and Structural Overview


5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177336-92-3) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class . Its core structure consists of a five-membered oxadiazole ring with a 2-amino group and a 5-(4-ethylbenzyl) substituent, which imparts a molecular weight of 203.24 g/mol and the molecular formula C11H13N3O . The compound is typically supplied as a solid with a purity of ≥95% and is a building block for medicinal chemistry and coordination chemistry applications .

Why Unverified Substitution of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (1177336-92-3) with Other 1,3,4-Oxadiazoles is Not Recommended


The 1,3,4-oxadiazole scaffold is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects [1]. However, the specific biological activity and physicochemical properties of this class are highly dependent on the substitution pattern, particularly at the 5-position . Even minor changes in the substituent, such as the presence or length of an alkyl chain on the benzyl group, can significantly alter the compound's lipophilicity (logP), hydrogen bonding capacity, and target interaction profile . Therefore, substituting 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine with a different 5-substituted oxadiazole without direct comparative data may lead to unexpected results in assays or synthesis, as the quantitative differences in these key parameters are material to the compound's behavior.

Quantitative Differentiation Guide for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (1177336-92-3) vs. Closest Analogs


Comparative Molecular Weight for Inventory and Purification

The molecular weight of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine is 203.24 g/mol . This is a key differentiator from its closest analogs, such as 5-benzyl-1,3,4-oxadiazol-2-amine (MW 175.19 g/mol) and 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine (MW 189.21 g/mol) [1][2]. This difference is critical for accurate weighing, molarity calculations, and for differentiating the compound from potential impurities or byproducts during synthesis and purification.

Medicinal Chemistry Chemical Synthesis Procurement

Quantified Lipophilicity (LogP) as a Determinant of Membrane Permeability

The predicted partition coefficient (LogP) for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine is 1.735 . This value is higher than that of the 4-methylbenzyl analog (LogP = 1.481) and the unsubstituted benzyl analog (LogP = 1.824, though with variability across prediction models) [1][2]. The increased lipophilicity compared to the methyl analog, driven by the ethyl group, suggests a different potential for passive membrane diffusion and non-specific protein binding, which can be a critical factor in cell-based assays and in vivo pharmacokinetic studies.

Drug Design ADME Lipophilicity

Hydrogen Bond Donor/Acceptor Profile for Target Engagement Predictions

The hydrogen bonding capacity of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine is defined by 2 hydrogen bond donors and 4 hydrogen bond acceptors . This profile is consistent across the 5-benzyl-substituted series [1]. While the number of donors and acceptors is the same, the steric bulk and lipophilicity of the 4-ethylbenzyl group, compared to a simple benzyl or 4-methylbenzyl group, can influence the accessibility of these hydrogen bonding sites to a target protein's active site. This is a key consideration in molecular docking studies and when predicting target engagement for this specific analog versus others in the same class.

Computational Chemistry Molecular Docking Structure-Activity Relationship

Purity as a Critical Factor for Reproducible Research

Commercially available 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine is supplied with a purity of ≥95% (HPLC) or 97% . This specification is crucial for ensuring the reliability and reproducibility of experimental results. While many analogs are available at similar purity levels, the procurement of this specific compound from a reputable vendor ensures that any observed biological or chemical activity can be confidently attributed to the compound itself and not to impurities. The use of lower-purity material can lead to false positives in screening assays or variable yields in synthetic applications.

Quality Control Analytical Chemistry Reproducibility

Recommended Research and Procurement Scenarios for 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine (1177336-92-3)


Medicinal Chemistry: Building Block for Novel Bioactive Molecules

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry. Its 2-amino group and the 5-(4-ethylbenzyl) substituent provide distinct handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) around the 1,3,4-oxadiazole core . The specific substitution pattern may confer unique properties, such as altered lipophilicity compared to methyl or unsubstituted benzyl analogs, which can be exploited to optimize the pharmacokinetic profile of drug candidates .

Coordination Chemistry: Ligand for Metal Complex Synthesis

The nitrogen and oxygen atoms within the oxadiazole ring and the primary amine group allow 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine to act as a ligand for transition metals . The resulting metal complexes can be of interest for catalysis, materials science, or as potential metallodrugs. The ethylbenzyl group can influence the solubility and stability of the formed complexes, making this specific compound a valuable ligand for researchers developing novel coordination compounds with tailored properties.

Biological Screening: Investigating Antimicrobial or Anticancer Potential

1,3,4-Oxadiazole derivatives are frequently explored for their antimicrobial and anticancer properties . While specific data for this compound is limited in the public domain, its structural features place it within a well-studied pharmacophore class. Researchers may include 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine in screening libraries to evaluate its activity against various bacterial strains or cancer cell lines. Its distinct molecular weight and lipophilicity, as quantified in Section 3, may lead to a different activity profile compared to its close analogs, providing valuable SAR data [1].

Analytical Reference: Use as a Standard in Method Development

Due to its well-defined chemical structure and high purity , 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine is suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC, LC-MS, or other analytical methods for the detection and quantification of this compound or related analogs in complex matrices. Its unique molecular weight and predicted LogP make it an excellent candidate for calibrating chromatographic systems .

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